molecular formula C10H13N3OS B11988774 2-Ethoxybenzaldehyde thiosemicarbazone

2-Ethoxybenzaldehyde thiosemicarbazone

Cat. No.: B11988774
M. Wt: 223.30 g/mol
InChI Key: LEUDDSAVHRMERK-KPKJPENVSA-N
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Description

2-Ethoxybenzaldehyde thiosemicarbazone is a versatile organic compound that serves as a valuable precursor in medicinal chemistry and materials science research. This compound belongs to the thiosemicarbazone class, which is known for its strong chelating ability with various transition metal ions . Thiosemicarbazones contain a wide range of donor atoms and, therefore, can form coordination compounds with transition metal ions . A significant area of investigation for this compound involves its role as a ligand for synthesizing biologically active metal complexes. For instance, a Cu(II) complex derived from a related this compound ligand demonstrated notable pro-angiogenic activity, promoting blood capillary growth by 40.0% in a validated in vivo model (chorio-allantoic membrane assay) . This suggests its research value in studies focused on tissue regeneration and wound healing strategies . More broadly, thiosemicarbazone-based compounds and their metal complexes are investigated for their strong antiproliferative effects and antioxidant properties, which are crucial in combating oxidative stress linked to cancer progression . Copper(II) coordination compounds of thiosemicarbazone ligands, in particular, are regarded as promising alternatives to platinum-based chemotherapeutic agents due to copper's biocompatibility and altered metabolism in cancer cells . Researchers utilize this compound as a building block to develop novel pharmacological agents. All products are intended for research purposes in a controlled laboratory environment only. This product is not intended for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

[(E)-(2-ethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H13N3OS/c1-2-14-9-6-4-3-5-8(9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15)/b12-7+

InChI Key

LEUDDSAVHRMERK-KPKJPENVSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=S)N

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=S)N

Origin of Product

United States

Synthetic Methodologies for 2 Ethoxybenzaldehyde Thiosemicarbazone and Its Derivatives

Conventional Synthetic Approaches for Thiosemicarbazone Ligands

The most traditional and widely used method for synthesizing thiosemicarbazones is the direct condensation of an aldehyde or ketone with a thiosemicarbazide (B42300) derivative. nih.govresearchgate.net For the synthesis of 2-ethoxybenzaldehyde (B52182) thiosemicarbazone, this involves reacting 2-ethoxybenzaldehyde with thiosemicarbazide.

The general procedure consists of dissolving the aldehyde and the thiosemicarbazide in a suitable solvent, commonly absolute ethanol (B145695). acs.orgstudiamsu.md A catalytic amount of a weak acid, such as glacial acetic acid or hydrochloric acid, is typically added to the mixture to facilitate the reaction. nih.govacs.orgmdpi.com The reaction mixture is then heated under reflux for a period ranging from two to eight hours. nih.govstudiamsu.md The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.govacs.org Upon completion, the desired thiosemicarbazone often precipitates from the solution as it cools. The solid product is then collected by filtration, washed with a solvent like ethanol, and purified through recrystallization to yield the final product. studiamsu.mdmdpi.com

This method is valued for its simplicity and the use of readily available reagents and equipment.

Microwave-Assisted Synthesis Strategies for Enhanced Efficiency

In the pursuit of more efficient and environmentally friendly chemical processes, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for producing thiosemicarbazones. nih.govnih.gov This technique significantly reduces reaction times, often leading to improved yields and cleaner products. nih.gov

Microwave-assisted synthesis can be performed either in a solvent or under solvent-free conditions. mdpi.com In a solvent-based approach, the reactants are mixed in ethanol with a catalytic amount of acetic acid and subjected to microwave irradiation for approximately 20 to 40 minutes. mdpi.com The solvent-free method involves directly mixing the solid reactants (aldehyde and thiosemicarbazide) with a few drops of acetic acid and irradiating the mixture at high power for as little as three minutes. mdpi.com

The substantial increase in efficiency is a key advantage of this method. Research has shown that reactions that take several hours via conventional reflux can be completed in minutes using microwave irradiation. mdpi.com Furthermore, yields are often significantly higher; one study reported yields of 84-96% with the microwave method compared to 46-62% for the same reactions performed using traditional refluxing. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiosemicarbazones

Feature Conventional Reflux Method Microwave-Assisted Method
Reaction Time 2 - 8 hours nih.govstudiamsu.md 3 - 40 minutes mdpi.com
Typical Yield 46% - 62% nih.gov 84% - 96% nih.gov
Energy Source Oil bath / Heating mantle Microwave irradiation
Conditions Reflux in solvent (e.g., ethanol) acs.org With or without solvent mdpi.com

Optimization of Reaction Conditions for Targeted Synthesis

The yield and purity of 2-ethoxybenzaldehyde thiosemicarbazone and its derivatives are highly dependent on the specific reaction conditions employed. Optimization of these parameters is crucial for achieving desired outcomes, particularly when dealing with less reactive or poorly soluble starting materials. nih.govlouisville.edu Key factors that can be adjusted include the choice of solvent, the ratio of reactants, and the type of catalyst.

Reactant Stoichiometry: Adjusting the molar ratio of the reactants is another critical optimization parameter. For instance, in the synthesis of thiosemicarbazone derivatives, increasing the ratio of the amine substrate to the starting material from 1:1 to 2:1 has been shown to increase the isolated yield from as low as 20% to as high as 85%. louisville.edu

Catalysis: While a weak acid is the standard catalyst for the primary condensation reaction, the synthesis of more complex derivatives may require different catalytic systems. For example, the reaction of a synthesized thiosemicarbazone with a substituted phenacyl bromide can be effectively carried out in the presence of a base like triethylamine. acs.org

Systematic approaches, such as factorial experiments, can be employed to establish the most favorable reaction conditions by simultaneously varying multiple parameters to identify the combination that maximizes the yield. nih.gov

Table 2: Example of Reaction Optimization for Thiosemicarbazone Derivatives louisville.edu

Amine Reactant Condition 1 (Acetonitrile, 1:1 ratio) Condition 2 (Acetonitrile, 2:1 ratio) Condition 3 (THF, 2:1 ratio)
Alanine 20% Yield 85% Yield Not Reported
Aniline Derivative A 32% Yield Not Reported 77% Yield
Aniline Derivative B 72% Yield Not Reported 98% Yield

Advanced Characterization Techniques for 2 Ethoxybenzaldehyde Thiosemicarbazone and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of 2-ethoxybenzaldehyde (B52182) thiosemicarbazone, offering non-destructive methods to probe its molecular structure and electronic transitions. Each technique provides a unique piece of the structural puzzle, from vibrational modes and proton environments to electronic energy levels and mass fragmentation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 2-ethoxybenzaldehyde thiosemicarbazone by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of the free ligand (the thiosemicarbazone itself) displays several characteristic absorption bands that confirm its structure.

Key vibrational modes observed in the spectrum include the stretching vibrations of the N-H bonds of the primary amine (NH₂) and secondary amine (NH) groups, which typically appear in the region of 3150-3450 cm⁻¹. researchgate.netresearchgate.net The formation of the Schiff base is confirmed by the presence of a strong absorption band for the azomethine group (C=N) at approximately 1580-1620 cm⁻¹. Another crucial band is the C=S (thione) stretching vibration, which is observed around 840-880 cm⁻¹ and 1160 cm⁻¹. ijstr.org The presence of the ethoxy group is indicated by C-O-C stretching vibrations, while characteristic peaks for the aromatic ring C-H and C=C bonds are also present. chemicalbook.com

Upon chelation with a metal ion, significant shifts in these vibrational frequencies occur. A notable change is the shift of the C=N band to a lower frequency and the C=S band's shift, often accompanied by the appearance of a new band for the C-S single bond, indicating the coordination of the azomethine nitrogen and the thione sulfur to the metal center.

Table 1: Key IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (NH₂) Asymmetric & Symmetric Stretching 3450 - 3250
Imine (NH) Stretching ~3150
Azomethine (C=N) Stretching 1620 - 1580
Thione (C=S) Stretching 1160 & 880 - 840
Aromatic C=C Stretching 1550 - 1450
Ether (C-O-C) Asymmetric Stretching ~1250

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound in solution. ox.ac.uk Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively. core.ac.uk

In the ¹H NMR spectrum, the protons of the ethoxy group (O-CH₂-CH₃) typically appear as a triplet and a quartet in the upfield region. The aromatic protons on the benzene (B151609) ring produce a complex multiplet pattern in the range of δ 6.9-7.8 ppm. A key signal is the singlet for the azomethine proton (-CH=N), which resonates downfield (around δ 8.0-8.5 ppm) due to its electronic environment. The protons of the thioamide group (-NH-N=) and the terminal amine (-NH₂) appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data. It shows distinct signals for the methyl and methylene (B1212753) carbons of the ethoxy group. The aromatic carbons display signals between δ 110-160 ppm, with the carbon attached to the ethoxy group appearing at the lower field end of this range. The azomethine carbon (-CH=N) gives a characteristic signal around δ 140-145 ppm, while the thione carbon (C=S) is significantly deshielded and appears far downfield, typically in the range of δ 175-180 ppm. beilstein-journals.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH=N ~8.4 (s, 1H) ~142.0
Aromatic-H 6.9 - 7.8 (m, 4H) 112.0 - 158.0
-NH ~11.4 (s, 1H) N/A
-NH₂ ~8.2 (br s, 2H) N/A
-O-CH₂- ~4.1 (q, 2H) ~64.0
-CH₃ ~1.4 (t, 3H) ~14.8

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chelation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) typically exhibits two main absorption bands. The high-energy band, appearing in the UV region (around 280-310 nm), is attributed to π → π* transitions within the aromatic ring and the C=N chromophore. A lower energy band in the near-UV or visible region (around 340-370 nm) corresponds to n → π* transitions involving the lone pair of electrons on the sulfur and nitrogen atoms. ijstr.org

This technique is particularly useful for studying the formation of metal complexes (chelation). repec.org Upon coordination of the thiosemicarbazone ligand to a metal ion, the positions and intensities of these absorption bands change. This shift, which can be either a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, provides strong evidence of complex formation. The changes in the spectrum can be used to determine the stoichiometry of the metal-ligand complex using methods like the mole-ratio or Job's method of continuous variation. repec.org

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. For this compound, the electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, which confirms the molecular formula C₁₀H₁₃N₃OS (monoisotopic mass: 223.0779 g/mol ). raco.catchemspider.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule include:

Loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) from the ethoxy group.

Cleavage of the N-N bond, leading to fragments corresponding to the 2-ethoxybenzylidene imine portion and the thiosemicarbazide (B42300) portion.

Fission at the C-N bond between the aromatic ring and the imine carbon.

Fragmentation of the thiocarbamoyl moiety, leading to the loss of •SH or H₂S. The analysis of these fragment ions allows for the unambiguous confirmation of the compound's structure.

Structural Characterization via X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of this compound.

A crystallographic study would confirm the E configuration about the C=N double bond, which is typical for such thiosemicarbazones. It would also reveal the extent of planarity in the molecule and detail the intermolecular interactions, such as hydrogen bonding involving the N-H groups and the thione sulfur atom, which dictate the crystal packing. researchgate.net For metal complexes derived from this ligand, X-ray crystallography is crucial for defining the coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) and precisely measuring the metal-ligand bond lengths.

Table 3: Hypothetical Crystallographic Data for a Derivative Crystal

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
β (°) 98.76
Volume (ų) 1358.9

Magnetic Susceptibility Measurements for Electronic Configuration Assessment

Magnetic susceptibility measurements are primarily used to determine the magnetic properties of a substance, which arise from the presence of unpaired electrons. The this compound ligand itself is a closed-shell molecule and is therefore diamagnetic, exhibiting no net magnetic moment.

However, this technique becomes critically important for the characterization of its metal complexes (derivatives). When the thiosemicarbazone ligand coordinates to a paramagnetic transition metal ion (e.g., Co(II), Ni(II), Cu(II), or Fe(III)), the resulting complex will have a magnetic moment that depends on the number of unpaired electrons on the metal center. By measuring the magnetic susceptibility of the complex, the effective magnetic moment (μ_eff) can be calculated. This value allows for the determination of the metal ion's oxidation state and its electronic spin state (e.g., high-spin vs. low-spin), which provides fundamental insight into the electronic structure and bonding within the coordination complex.

Coordination Chemistry and Metallosupramolecular Architectures of 2 Ethoxybenzaldehyde Thiosemicarbazone Complexes

Synthesis and Isolation of Metal Complexes Derived from 2-Ethoxybenzaldehyde (B52182) Thiosemicarbazone

The synthesis of metal complexes with 2-ethoxybenzaldehyde thiosemicarbazone typically involves the reaction of the ligand with a corresponding metal salt in a suitable organic solvent. A common and straightforward method involves mixing a hot ethanolic or methanolic solution of the ligand with an aqueous or alcoholic solution of the metal salt, such as metal chlorides or acetates. nih.gov The resulting mixture is often stirred and refluxed for a period, during which the metal complex precipitates out of the solution. nih.gov The solid product is then isolated through filtration, followed by washing with the solvent to remove any unreacted starting materials, and finally dried. nih.gov

More specific synthetic routes have been developed for certain metals. For instance, rhenium(I) tricarbonyl complexes with the general formula [ReX(CO)3(HL)] (where HL is the neutral ligand and X is a halide) have been successfully synthesized by reacting 2-ethoxy-3-methoxybenzaldehyde (B1295153) thiosemicarbazone with fac-[ReX(CO)3(CH3CN)2] in a chloroform (B151607) solution. researchgate.net Dimeric rhenium complexes, [Re2(L)2(CO)6], can be subsequently obtained through the deprotonation of these adducts with a base like NaOH in methanol (B129727) or by direct reaction of the ligand with [ReCl(CO)5] in toluene. researchgate.net Similarly, ruthenium complexes have been prepared by reacting benzaldehyde (B42025) thiosemicarbazones with [Ru(PPh3)2(CO)2Cl2] in refluxing ethanol (B145695) or toluene, yielding monomeric and dimeric species, respectively. ias.ac.in

A novel approach for synthesizing molybdenum complexes involves the dropwise addition of a polyoxothiomolybdate precursor solution to a hot alcoholic solution containing the thiosemicarbazone ligand. acs.org The isolation and purification of the final complex products are crucial steps, often involving techniques like recrystallization from appropriate solvents to obtain crystalline materials suitable for structural elucidation studies. nih.gov

Metal-Ligand Stoichiometry and Chelation Behavior

The stoichiometry of the resulting metal complexes is highly dependent on the metal ion, its oxidation state, the reaction conditions, and the molar ratio of the reactants. Both 1:1 and 1:2 metal-to-ligand ratios are commonly observed.

In many instances, the thiosemicarbazone ligand coordinates to the metal center in a 1:2 ratio, forming bis-chelate complexes. researchgate.netnih.govresearchgate.net For example, cobalt(III) forms a [CoL2]+ cation where two deprotonated ligands coordinate to one metal center. nih.gov Palladium(II) also readily forms square planar bis-chelate complexes with the formula [Pd(L)2]. nih.govresearchgate.netresearchgate.net Other complexes with a 1:2 stoichiometry include those of Mn(II), Fe(II), and Ni(II), which often have the general formula [M(L)2Cl2]. nih.gov

Complexes with a 1:1 metal-to-ligand ratio are also prevalent. Palladium(II) complexes with compositions like [Pd(L)Cl] and [Pd(L)Cl2] have been isolated. researchgate.net The formation of these complexes showcases the ligand's ability to act as a versatile chelating agent, capable of satisfying the coordination requirements of different metal centers under various conditions.

MetalComplex TypeMetal:Ligand RatioReference(s)
Rhenium(I)[ReX(CO)3(HL)]1:1 researchgate.net
Rhenium(I)[Re2(L)2(CO)6]2:2 (1:1) researchgate.net
Palladium(II)[Pd(L)Cl]1:1 researchgate.net
Palladium(II)[Pd(L)2]1:2 nih.govresearchgate.netresearchgate.net
Cobalt(III)[CoL2]+1:2 nih.gov
Platinum(II)[Pt4(L)4]4:4 (1:1) nih.govresearchgate.net
Mn(II), Fe(II), Ni(II)[M(L)2Cl2]1:2 nih.gov

Donor Atom Preferences in Complex Formation (e.g., N,S-Bidentate, N,S,O-Tridentate)

This compound is a multidentate ligand, possessing several potential donor atoms: the azomethine nitrogen, the thione sulfur, and the ethoxy oxygen. acs.org However, coordination typically occurs through the more sterically accessible and electronically favorable sulfur and nitrogen atoms.

The most common coordination mode is N,S-bidentate , where the ligand binds to the metal ion through the azomethine nitrogen and the thione/thiolate sulfur atom. nih.govresearchgate.neticm.edu.pl This chelation forms a stable five-membered ring, which is a thermodynamically favored arrangement in coordination chemistry. researchgate.net This bidentate behavior is observed in a wide range of complexes, including those with rhenium(I), palladium(II), and molybdenum(V). researchgate.netacs.org The ligand usually exists in the thione form in its free state but can tautomerize to the thiol form upon deprotonation and coordination to a metal ion, binding as a thiolate.

While less common for the 2-ethoxy derivative itself, related thiosemicarbazones can exhibit tridentate coordination. For example, ligands with a hydroxyl group at the ortho position (e.g., 2-hydroxybenzaldehyde thiosemicarbazone) can coordinate in a dianionic O,N,S-tridentate fashion, utilizing the phenolate (B1203915) oxygen, azomethine nitrogen, and thiolate sulfur atoms. nih.gov This highlights the versatility of the thiosemicarbazone framework, where modifications to the aldehyde moiety can introduce additional donor sites. For this compound, the ethoxy oxygen is generally considered a weak donor and is not typically involved in coordination. In some specific cases with ruthenium, a C,N,S-tridentate mode has been reported, where an ortho-carbon on the phenyl ring participates in bonding. ias.ac.in

Coordination ModeDonor AtomsDescriptionExample Metal IonsReference(s)
BidentateN, SCoordination via azomethine nitrogen and thione/thiolate sulfur.Re(I), Pd(II), Ni(II), Cu(II), Mo(V) researchgate.netacs.orgresearchgate.net
TridentateO, N, SCoordination via phenolic oxygen, azomethine nitrogen, and thiolate sulfur.Co(III) nih.gov
TridentateC, N, SCoordination via an ortho-phenyl carbon, azomethine nitrogen, and thiolate sulfur.Ru(II) ias.ac.in

Elucidation of Coordination Geometries in Metal Complexes

The donor atom preferences and metal-ligand stoichiometry culminate in the adoption of specific coordination geometries around the central metal ion. The most frequently encountered geometries for this compound complexes are square planar, tetrahedral, and octahedral.

The square planar geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), Pt(II), and Au(III). researchgate.netresearchgate.net In these complexes, the metal center is typically coordinated by two bidentate thiosemicarbazone ligands in a 1:2 ratio, forming a [M(L)2] type complex. nih.govresearchgate.net The coordination occurs through the nitrogen and sulfur donor atoms, which occupy the four corners of the square plane. rsc.org For example, a palladium(II) complex with a related benzaldehyde thiosemicarbazone was found to have a square-planar geometry with the two deprotonated ligands arranged in a trans configuration around the Pd(II) ion. nih.govresearchgate.net This geometry is also common for Cu(II) complexes with similar Schiff base ligands. researchgate.net

Metal IonComplex ExampleCoordinationReference(s)
Ni(II)[Ni(L)2]N, S donors from two ligands researchgate.netrsc.org
Pd(II)[Pd(L)2]N, S donors in a trans arrangement nih.govresearchgate.netresearchgate.net
Cu(II)[Cu(L)2]N, S donors from two ligands researchgate.net
Au(III)[Au(L)Cl]NNS donor system and a chloride ion researchgate.net

A tetrahedral coordination geometry is commonly adopted by d¹⁰ metal ions like Zn(II) and Cd(II), which have a preference for four-coordinate complexes. researchgate.net In these arrangements, the central metal ion is bonded to four donor atoms, which can be provided by two bidentate thiosemicarbazone ligands. Spectroscopic and analytical data for Zn(II) and Cd(II) complexes with analogous thiosemicarbazone ligands strongly suggest the formation of tetrahedral structures where the ligand coordinates as a uninegative bidentate agent. researchgate.net

Octahedral geometry is prevalent in six-coordinate complexes, which can be formed in several ways with thiosemicarbazone ligands. This architecture is observed for a variety of transition metals, including rhenium(I), cobalt(III), and is predicted for iron(II) and manganese(II). nih.govresearchgate.netnih.gov

A distorted octahedral geometry is found in the rhenium(I) complex [ReBr(CO)3(HL)], where the metal center is coordinated by the N and S atoms of one thiosemicarbazone ligand, three carbonyl groups, and a bromide ion. researchgate.net In another example, a cobalt(III) complex achieves an octahedral S2N2O2 coordination sphere by binding to two tridentate (O,N,S) thiosemicarbazone ligands. nih.gov Similarly, octahedral geometries are proposed for complexes of Mn(II), Fe(II), and Ni(II) with the general formula [M(L)2Cl2], where two bidentate ligands and two chloride ions complete the coordination sphere. nih.gov

Metal IonComplex ExampleCoordination EnvironmentReference(s)
Rhenium(I)[ReBr(CO)3(HL)]N, S from ligand; 3 CO groups; 1 Br ion researchgate.net
Cobalt(III)[Co(L)2]+Two tridentate O,N,S ligands nih.gov
Fe(II), Mn(II), Ni(II)[M(L)2Cl2]Two bidentate N,S ligands; 2 Cl ions nih.gov
Ruthenium(II)[Ru(PPh3)2(CO)(HL)(H)]Six-coordinate environment with N,S chelation ias.ac.in

Trigonal Bipyramidal and Square Pyramidal Geometries

The stereochemical configuration of metal complexes with this compound is highly dependent on the central metal ion. Research into cobalt(II) complexes with this ligand points towards the adoption of a five-coordinated geometry. asianpubs.org Based on analyses of electronic spectra and magnetic moments, a high-spin, five-coordinated trigonal bipyramidal structure has been proposed for cobalt(II) complexes of this compound. asianpubs.org The electronic spectra for these complexes show distinct bands in the regions of 5208-5850 cm⁻¹, 6300-6500 cm⁻¹, 13400-14000 cm⁻¹, and 16845-17320 cm⁻¹, which are characteristic of five-coordinated cobalt(II). asianpubs.org

In contrast, studies involving copper(II) ions suggest a different five-coordinate or, more commonly, a four-coordinate geometry. For copper(II) complexes with this compound, a square planar geometry is typically proposed. researchgate.net This assignment is supported by magnetic moment values and electronic spectral data. researchgate.net While five-coordinate square pyramidal geometry is a known possibility for Cu(II) thiosemicarbazone complexes in general, specific evidence for this compound points towards square planar or other configurations rather than a definitive square pyramidal structure. asianpubs.orgresearchgate.net

Table 1: Spectral and Magnetic Data for a Proposed Trigonal Bipyramidal Co(II) Complex Data derived from studies on cobalt(II) complexes with this compound. asianpubs.org

Complex Formula (Proposed)Electronic Spectral Bands (cm⁻¹)Magnetic Moment (B.M.)Proposed Geometry
[Co(ebtsc)₂Cl₂]5850, 6500, 13400, 168454.52Trigonal Bipyramidal
[Co(ebtsc)₂Br₂]5208, 6300, 14000, 173204.48Trigonal Bipyramidal
[Co(ebtsc)₂(NCS)₂]5790, 6420, 13850, 172104.55Trigonal Bipyramidal

ebtsc = this compound

Investigation of Dimeric and Polymeric Metal-Thiosemicarbazone Structures

The investigation into the supramolecular chemistry of this compound complexes has primarily indicated the formation of monomeric species. asianpubs.orgresearchgate.net For instance, cobalt(II) and copper(II) complexes are generally prepared with a 1:2 metal-to-ligand molar ratio, resulting in discrete mononuclear complexes where two ligand molecules chelate a central metal ion. asianpubs.orgresearchgate.net

While dimeric and polymeric structures are known in the broader field of thiosemicarbazone chemistry, often involving bridging sulfur atoms or other functionalities, there is a lack of specific crystallographic or spectroscopic evidence supporting such structures for complexes derived solely from this compound. researchgate.netmdpi.com Studies on closely related ligands, such as derivatives of 2-ethoxy-3-methoxybenzaldehyde, have shown the formation of dimeric structures with rhenium(I) through Re-S-Re bridges, but this cannot be directly extrapolated to the title compound. researchgate.net Therefore, based on available research focusing specifically on this compound, monomeric complexes are the characterized structural form. asianpubs.orgresearchgate.net

Influence of Transition Metal Ions on Coordination Properties

The nature of the transition metal ion significantly dictates the coordination properties and resulting geometry of complexes with this compound. The ligand consistently behaves as a bidentate chelating agent, coordinating to the metal center through the sulfur atom of the thioketo group (C=S) and the nitrogen atom of the azomethine group (-CH=N). asianpubs.orgresearchgate.net This coordination forms a stable five-membered chelate ring. mdpi.com

The influence of the metal ion is most evident in the final geometry of the complex.

Cobalt(II): When complexed with Co(II), the ligand facilitates the formation of high-spin, five-coordinated structures, which have been proposed as trigonal bipyramidal. asianpubs.org The magnetic moments for these complexes range from 4.48 to 4.55 B.M., consistent with a high-spin d⁷ configuration in this geometry. asianpubs.org

Copper(II): In complexes with Cu(II), this compound promotes a square planar geometry. researchgate.net The interaction with the d⁹ copper ion leads to this four-coordinate arrangement. researchgate.net

Other Transition Metals: While studies on other specific transition metal complexes of this compound are limited, the general behavior of thiosemicarbazones suggests that metals like Ni(II) often form square-planar complexes, whereas Zn(II) and Cd(II), having a d¹⁰ electronic configuration, typically form tetrahedral complexes. researchgate.netrasayanjournal.co.in Ruthenium(II) has also been shown to coordinate with similar thiosemicarbazone ligands in a bidentate (N,S) fashion. The coordination is generally achieved through the deprotonated thiol form of the ligand, although it can also coordinate as a neutral molecule. mdpi.comrasayanjournal.co.in

Table 2: Coordination Behavior with Different Metal Ions

Metal IonProposed GeometryCoordination ModeKey Findings
Cobalt(II)Trigonal BipyramidalBidentate (N,S)Forms high-spin, five-coordinated complexes. asianpubs.org
Copper(II)Square PlanarBidentate (N,S)Forms four-coordinated complexes. researchgate.net

Computational and Theoretical Investigations of 2 Ethoxybenzaldehyde Thiosemicarbazone and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 2-ethoxybenzaldehyde (B52182) thiosemicarbazone and its metal complexes, DFT calculations provide fundamental insights into their geometric and electronic properties. These calculations are crucial for understanding the molecule's stability, reactivity, and how it coordinates with metal ions.

Researchers employ DFT to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. This process yields critical data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar benzaldehyde (B42025) thiosemicarbazone derivatives reveal that the molecule is generally planar, a feature that can influence its biological activity. materialsciencejournal.org DFT calculations on thiosemicarbazone ligands and their metal complexes have shown that coordination with a metal ion, such as rhenium(I), copper(II), or nickel(II), occurs through the sulfur atom of the thione group and the nitrogen atom of the azomethine group, forming a stable five-membered chelate ring. researchgate.netnih.govresearchgate.net

The electronic properties, such as the distribution of electron density, can also be mapped. Electronic charge and atom electron density data from DFT calculations help identify the coordination sites for metal complexation. materialsciencejournal.org For example, in benzaldehyde thiosemicarbazone, calculations have shown that the thioamide nitrogen atom carries a higher electron density compared to the other nitrogen atoms, making it a likely site for interaction. materialsciencejournal.org

Spectroscopic properties, which are often determined experimentally, can be predicted and corroborated using DFT. Theoretical calculations of infrared (IR) spectra, for example, can help assign vibrational frequencies to specific functional groups, confirming the coordination mode of the ligand to the metal center. researchgate.net The calculated geometric parameters from DFT are often compared with experimental data from X-ray crystallography to validate the computational method used. Studies on benzaldehyde thiosemicarbazone have shown a high correlation between bond lengths calculated by DFT (using methods like 3-21G) and those determined experimentally. materialsciencejournal.org

Table 1: Representative Theoretical Bond Lengths and Angles for Benzaldehyde Thiosemicarbazone Derivatives (Illustrative) Note: This table is illustrative, based on data for benzaldehyde thiosemicarbazone as a proxy.

ParameterBond/AngleCalculated Value (MNDO Method)Calculated Value (3-21G Method)Experimental Value
Bond Length (Å) C=S1.671.691.68
C=N1.291.281.29
N-N1.381.371.37
Bond Angle (°) C-N-N118.5119.2118.9
N-C-S120.1121.0120.5

Source: Based on data from computational studies on benzaldehyde thiosemicarbazone. materialsciencejournal.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. ossila.com The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.govajchem-a.com

For 2-ethoxybenzaldehyde thiosemicarbazone, the HOMO-LUMO gap provides insight into its bioactivity. A smaller energy gap suggests that the molecule can be more easily excited, potentially enhancing its interaction with biological targets. researchgate.net DFT calculations are the primary tool for determining the energies of these orbitals. nih.gov In many thiosemicarbazone derivatives, the electron density of the HOMO is typically located over the thiosemicarbazide (B42300) moiety, particularly the sulfur atom, while the LUMO is often distributed across the aromatic ring and the azomethine group.

Upon coordination with a metal ion, the electronic properties and the HOMO-LUMO gap of the thiosemicarbazone ligand are significantly altered. The formation of a metal complex generally leads to a smaller HOMO-LUMO gap compared to the free ligand. This reduction in the energy gap indicates that the complex is more reactive than the ligand alone, which often correlates with enhanced biological activity, such as anticancer or antimicrobial effects. nih.gov For instance, a computational study on salicylaldehyde (B1680747) thiosemicarbazone (a related compound) showed an energy gap of -0.423 eV, indicating good molecular stability. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies (eV) for a Thiosemicarbazone Ligand and its Metal Complex Note: This table is illustrative and demonstrates the general trend observed in thiosemicarbazone complexes.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiosemicarbazone Ligand-5.8-1.54.3
Metal Complex of Ligand-5.5-2.03.5

Source: Representative data from DFT studies on thiosemicarbazones. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule, like this compound, and its biological target. mdpi.comnih.gov

In silico docking studies on thiosemicarbazone derivatives have been performed against a wide array of protein targets to explore their therapeutic potential. These targets include enzymes essential for the survival of bacteria and fungi, as well as proteins implicated in cancer, such as tyrosine kinases, dihydrofolate reductase, and ribonucleotide reductase. researchgate.netresearchgate.netresearchgate.net For example, thiosemicarbazones have been docked against the papain-like protease (PLpro) of SARS-CoV-2, revealing interactions with the S1 and S2 substrate-binding sites. frontiersin.org

The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding free energy. mdpi.com A more negative score indicates a stronger and more stable ligand-protein interaction. mdpi.com The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. nih.gov For instance, docking studies of benzaldehyde thiosemicarbazone derivatives against DNA gyrase B of Mycobacterium tuberculosis identified key hydrogen bond interactions with residues like GLY612 and ARG634. nih.gov Similar studies on other thiosemicarbazones have shown that the sulfur and nitrogen atoms of the thiosemicarbazone backbone are frequently involved in crucial hydrogen bonding with the target protein. nih.gov

Table 3: Example of Molecular Docking Results for Thiosemicarbazone Derivatives Against Various Protein Targets Note: This table presents illustrative data from various studies on thiosemicarbazone derivatives to show typical binding energies and target proteins.

Ligand/ComplexTarget Protein (PDB ID)Biological TargetBinding Energy (kcal/mol)Interacting Residues (Example)
Benzaldehyde Thiosemicarbazone DerivativeDNA Gyrase B (M. tuberculosis)Antitubercular-6.9GLY612, ARG634, PRO567
Cu(II)-Thiosemicarbazone ComplexAspartate KinaseAntibacterial-8.5Not specified
Au(III)-Thiosemicarbazone ComplexCryptochrome-2 (CRY2)Anticancer (Glioma)-7.8Not specified
Thiosemicarbazone DerivativeEpidermal Growth Factor Receptor (EGFR)Anticancer-10.5Not specified

Source: Compiled from various molecular docking studies on thiosemicarbazones. nih.govnih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mazums.ac.ir By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. nih.gov

For thiosemicarbazones, QSAR studies have been successfully used to model their activity as anticancer, antitubercular, and enzyme inhibitory agents. mazums.ac.irnih.govmdpi.com These models are built using a "training set" of compounds for which the biological activity (e.g., IC50 values) is known. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are then used to create an equation that correlates the descriptors with the observed activity. mazums.ac.ir For example, a QSAR study on thiosemicarbazone derivatives as antitubercular agents found that a model using six descriptors could effectively predict activity. mazums.ac.ir Another 3D-QSAR study on benzaldehyde thiosemicarbazone derivatives as phenoloxidase inhibitors generated robust models that provided insights for designing more effective inhibitors. nih.gov The predictive power of a QSAR model is validated using a "test set" of compounds that were not used in the model's creation. nih.gov

Table 4: Key Molecular Descriptors Used in QSAR Models for Thiosemicarbazones Note: This table lists descriptors commonly found to be important in QSAR studies of thiosemicarbazones.

Descriptor TypeExample DescriptorProperty Represented
Electronic Dipole MomentPolarity and charge distribution
Topological Wiener IndexMolecular branching and size
Quantum-Chemical HOMO/LUMO EnergyElectron donating/accepting ability, reactivity
Physicochemical LogPLipophilicity/hydrophobicity
3D-MoRSE RDF030p3D arrangement of atoms

Source: Based on descriptors used in QSAR studies of thiosemicarbazone derivatives. researchgate.netmazums.ac.ir

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models are used in the early stages of drug discovery to computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of a molecule. mdpi.comnih.gov This screening helps to identify compounds with poor pharmacokinetic properties or potential toxicity issues, saving time and resources.

For this compound and its derivatives, various online tools and software (such as SwissADME and admetSAR) are used to predict these properties. nih.govnih.gov Key parameters evaluated include:

Absorption: Predictions of human intestinal absorption (HIA) and Caco-2 cell permeability are used to gauge how well the compound will be absorbed after oral administration.

Distribution: Parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are assessed. jove.comnih.gov Thiosemicarbazides generally show high levels of binding to plasma proteins. jove.comnih.gov

Metabolism: The models predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2C9, CYP3A4). nih.gov Many thiosemicarbazone derivatives are predicted to be non-inhibitors of major CYP enzymes, which is a favorable property. nih.gov

Excretion: Properties related to how the compound is cleared from the body are estimated.

Toxicity: Predictions for mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition) are made.

These predictions are often guided by rules of thumb like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. mdpi.com In silico studies on various thiosemicarbazones have shown that many derivatives possess favorable ADMET profiles, indicating good bioavailability and low toxicity. nih.govnih.gov

Table 5: Representative In Silico ADMET Predictions for a Thiosemicarbazone Derivative Note: This table provides an example of typical ADMET parameters and their predicted values for a drug-like thiosemicarbazone.

ADMET PropertyParameterPredicted OutcomeImplication
Absorption Human Intestinal AbsorptionGoodLikely well-absorbed orally
Caco-2 PermeabilityModerateMay pass through intestinal wall
Distribution Blood-Brain Barrier (BBB)Non-penetrantUnlikely to cause central nervous system side effects
Plasma Protein BindingHighMay have a longer duration of action
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme
Toxicity Ames MutagenicityNon-mutagenicLow risk of causing genetic mutations
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

Source: Based on data from ADMET prediction studies on thiosemicarbazone derivatives. nih.govnih.govnih.govnih.gov

Mechanistic Studies on the Biological Activities of 2 Ethoxybenzaldehyde Thiosemicarbazone and Its Metal Complexes

The anticancer potential of thiosemicarbazones, a class of compounds known for their ability to chelate metal ions, has been a subject of extensive research. nih.govacs.org These molecules, including 2-Ethoxybenzaldehyde (B52182) thiosemicarbazone and its derivatives, exhibit a range of biological activities by interacting with multiple cellular targets. The formation of complexes with transition metals often enhances their cytotoxic effects. nih.govnih.gov The mechanisms underlying their anticancer and antiproliferative properties are multifaceted, involving the induction of cell death, interference with cellular proliferation, and inhibition of essential enzymes.

In Vitro Cytotoxicity on Human and Murine Cancer Cell Lines (e.g., MCF-7, A431, B16-F0, HCT-15)

The cytotoxic effects of thiosemicarbazones and their metal complexes have been evaluated against a wide array of cancer cell lines. While specific IC₅₀ values for 2-Ethoxybenzaldehyde thiosemicarbazone are not extensively detailed in the reviewed literature, studies on structurally similar benzaldehyde (B42025) thiosemicarbazone derivatives provide significant insight into their potential efficacy.

For instance, research on various substituted benzaldehyde thiosemicarbazones against the MCF-7 human breast cancer cell line has demonstrated potent, substituent-dependent activity. biorxiv.orgbiorxiv.org One study found that 3-Methoxybenzaldehyde (B106831) thiosemicarbazone was among the most potent derivatives against MCF-7 cells, with an IC₅₀ value of 2.743 µg/ml. biorxiv.orgbiorxiv.org In contrast, metal complexes of thiosemicarbazones often show significantly increased cytotoxicity. nih.gov Palladium(II) and platinum(II) complexes of benzaldehyde thiosemicarbazone derivatives have shown IC₅₀ values in the low micromolar to nanomolar range (0.07–3.67 μM) against various human tumor cell lines. nih.gov Similarly, copper(II) complexes of other thiosemicarbazone derivatives have demonstrated high effectiveness against HeLa and K562 cancer cell lines, with IC₅₀ values between 2–5 μM. rsc.org

The antiproliferative activity of copper(II) complexes has also been observed in colon cancer cell lines such as HT-29 and SW-480, which serve as models related to HCT-15. nih.govresearchgate.net These studies consistently show that metal complexation significantly enhances the cytotoxic potential of the thiosemicarbazone ligand. nih.govbrynmawr.edu

Table 1: In Vitro Cytotoxicity of Selected Thiosemicarbazone Derivatives and Complexes This table presents data for structurally related compounds to illustrate the general cytotoxic potential of this chemical class, as specific data for this compound against all listed cell lines is not available in the provided sources.

Compound/ComplexCell LineIC₅₀ ValueSource(s)
3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Human Breast Cancer)2.743 µg/ml biorxiv.orgbiorxiv.org
Acetone (B3395972) thiosemicarbazoneMCF-7 (Human Breast Cancer)2.271 µg/ml biorxiv.orgbiorxiv.org
Palladium(II) & Platinum(II) Complexes of Benzaldehyde Thiosemicarbazone DerivativesVarious Human Tumor Cell Lines0.07–3.67 µM nih.gov
Copper(II) Complexes of a Pyrazole ThiosemicarbazoneHeLa (Cervical Cancer), K562 (Leukemia)2–5 µM rsc.org
Pyridine-2-carbaldehyde thiosemicarbazone-Cu(II) ComplexHT-29, SW-480 (Colon Cancer)Exhibits significant antitumor activity nih.govresearchgate.net
1,2-naphthoquinone-2-thiosemicarbazone-Ni(II) ComplexMCF-7 (Human Breast Cancer)More effective than etoposide nih.gov
2-acetylpyridine thiosemicarbazone Cu(II) ComplexA549 (Human Lung Cancer)0.20 ± 0.04 µM nih.gov

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

A primary mechanism through which thiosemicarbazones exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on various thiosemicarbazone metal complexes have shown they can trigger apoptosis through the mitochondrial pathway. nih.govnih.gov This process often involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria. nih.gov The released cytochrome c then activates a cascade of enzymes known as caspases, including caspase-9 and caspase-3, which execute the final stages of cell death. nih.govresearchgate.netnih.gov

Genotoxic Effects and DNA Interaction Mechanisms

Thiosemicarbazones and their metal complexes can exert genotoxic effects by directly or indirectly causing DNA damage. nih.gov One significant mechanism is the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription. nih.govmdpi.com Both Type I and Type II topoisomerases can be targeted. By inhibiting these enzymes, the complexes can lead to the accumulation of permanent single- or double-strand DNA breaks, which are highly toxic to rapidly dividing cancer cells. nih.govrsc.org For example, certain copper(II) thiosemicarbazone complexes have been shown to be catalytic inhibitors of topoisomerase IIα. nih.gov

Furthermore, these compounds can interact with DNA through other means. The generation of reactive oxygen species (discussed in the next section) can lead to oxidative damage to DNA bases and the sugar-phosphate backbone, resulting in the formation of abasic (AP) sites. nih.gov An elevated number of AP sites in cellular DNA is a clear marker of significant DNA damage. nih.gov Some metal complexes have also been shown to possess nuclease activity, directly cleaving DNA. rsc.orgnih.gov For instance, certain nickel(II) complexes demonstrated the ability to convert supercoiled plasmid DNA into its nicked circular form in a concentration-dependent manner. nih.gov

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

A key feature of the anticancer mechanism of thiosemicarbazones, particularly their metal complexes, is the modulation of intracellular levels of reactive oxygen species (ROS). nih.govnih.gov Cancer cells inherently exhibit higher basal levels of ROS compared to normal cells due to their accelerated metabolism and oncogenic signaling. nih.gov This makes them more susceptible to further increases in oxidative stress induced by therapeutic agents.

Thiosemicarbazone metal complexes, especially those with copper or iron, are redox-active and can participate in Fenton-like reactions. nih.govnih.gov This process can catalyze the generation of highly damaging ROS, such as the hydroxyl radical. nih.gov The resulting surge in intracellular ROS overwhelms the cellular antioxidant defense systems, leading to widespread oxidative damage to crucial biomolecules, including lipids, proteins, and DNA. nih.govnih.gov This severe oxidative stress can disrupt mitochondrial function, leading to a loss of mitochondrial membrane potential and triggering the apoptotic cascade. nih.govnih.gov Studies have confirmed that treatment with various thiosemicarbazones significantly increases ROS levels in cancer cells, and this effect is often directly correlated with their cytotoxic activity. nih.govnih.gov

Inhibition of Key Cancer-Related Enzymes and Protein Targets

One of the most well-established and significant mechanisms of action for α-(N)-heterocyclic thiosemicarbazones is the potent inhibition of ribonucleotide reductase (RNR). nih.govnih.govnih.gov RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. acs.orgaacrjournals.org The eukaryotic RNR enzyme is composed of two subunits, R1 and R2. nih.gov The R2 subunit contains a crucial di-iron center that generates and stabilizes a tyrosyl free radical, which is indispensable for the enzyme's catalytic activity. nih.gov

Thiosemicarbazones are powerful chelating agents that can effectively bind metal ions like iron. nih.govacs.org Their primary mechanism for inhibiting RNR involves the chelation and removal of iron from the R2 subunit. This action quenches the essential tyrosyl radical, rendering the enzyme inactive. nih.govacs.org By inhibiting RNR, these compounds deplete the intracellular pool of deoxyribonucleotides, which in turn halts DNA replication and prevents the repair of DNA damage, ultimately leading to cell cycle arrest and apoptosis. nih.govaacrjournals.org The inhibition of RNR is a key reason for the selective toxicity of these compounds toward rapidly proliferating cancer cells, which have a high demand for deoxyribonucleotides.

Topoisomerase IIα Inhibition

Topoisomerase IIα (Topo IIα) is a critical enzyme in cellular processes involving DNA topology, such as replication and transcription, making it a key target for anticancer therapies. tntech.edunih.govresearchgate.net Thiosemicarbazones, including derivatives like this compound, and particularly their metal complexes, have demonstrated significant inhibitory activity against this enzyme. nih.govresearchgate.net The uncomplexed, or ligand-only, forms of thiosemicarbazones generally show weak to no inhibition of Topo IIα. researchgate.netnih.govnih.gov However, upon chelation with metal ions, especially copper (II), their inhibitory potency increases dramatically. nih.govnih.gov

The mechanism of action for these metal complexes often involves catalytic inhibition of the enzyme. researchgate.netnih.gov Studies on copper(II) thiosemicarbazone complexes show they can inhibit the ATP hydrolysis and plasmid DNA relaxation functions of Topo IIα. researchgate.netnih.gov Rather than acting as "poisons" that stabilize the enzyme-DNA cleavage complex (like etoposide), these compounds often function by preventing the enzyme from completing its catalytic cycle. nih.govnih.gov Molecular docking studies suggest that some thiosemicarbazones may bind to the ATPase domain of Topo IIα, interfering with the energy-dependent steps of its function. nih.gov The metal ion plays a predominant role in the inhibition of TopoIIα, with the nature of the substituents on the thiosemicarbazone ligand playing a secondary role in modulating the activity. nih.gov

Table 1: Research Findings on Topoisomerase IIα Inhibition by Thiosemicarbazone Complexes

Compound Type Target Enzyme Key Finding Reference
Cu(II)-Thiosemicarbazone Complexes Human Topoisomerase IIα Catalytically inhibit the enzyme at concentrations significantly lower than the free ligands. nih.gov
α-Heterocyclic Thiosemicarbazones Human Topoisomerase IIα Metal complexes (Cu(II), Pd(II)) are required for significant inhibitory activity. nih.gov
Metal-Thiosemicarbazone Complexes Human Topoisomerase II Metal-chelated TSCs display significant inhibition of topoisomerase II, while ligands alone are often inactive. nih.govresearchgate.net
Cu(II)-Thiosemicarbazone Complexes Human Topoisomerase IIα Inhibit ATP hydrolysis and DNA relaxation mediated by the enzyme. researchgate.net
Carbonic Anhydrase (CA IX and CA XII) Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. nih.gov This makes them attractive targets for anticancer drug development. nih.gov

Thiosemicarbazones have been identified as a class of compounds capable of inhibiting carbonic anhydrases. nih.govnih.gov The inhibitory mechanism typically involves the thiosemicarbazide (B42300) moiety, which plays a crucial role in binding to the zinc ion within the enzyme's active site. nih.govyoutube.com This interaction blocks the enzyme's catalytic activity, preventing it from regulating pH. youtube.comyoutube.com By inhibiting tumor-associated CAs like CA IX and CA XII, these compounds can disrupt the pH balance in the tumor microenvironment, potentially hindering cancer cell survival and proliferation. Studies on various thiosemicarbazone derivatives have shown effective inhibition of these cancer-related isoforms, sometimes with selectivity over the common cytosolic forms like CA I and CA II. nih.govnih.gov

Table 2: Research Findings on Carbonic Anhydrase Inhibition by Thiosemicarbazones

Compound Class Target Enzymes Key Finding Reference
Thiosemicarbazone Derivatives bCA-II, hCA-II The thiosemicarbazide moiety is key to inhibitory activity; some derivatives show competitive inhibition. nih.gov
N-methyl Thiosemicarbazones Microbial and Human CAs Compounds showed inhibitory activity, suggesting this as a possible antimicrobial mechanism of action. nih.gov
Benzenesulfonamides hCA I, II, IX, XII Novel sulfonamides showed effective inhibition against tumor-associated isoforms hCA IX and hCA XII. nih.gov
Protein Disulfide Isomerase (PDI) Targeting

Protein disulfide isomerase (PDI) is a chaperone protein primarily located in the endoplasmic reticulum (ER) that plays a vital role in the correct folding of proteins by catalyzing the formation and rearrangement of disulfide bonds. nih.govresearchgate.netnih.gov Many cancer cells exhibit increased PDI expression and activity to cope with the high demand for protein synthesis and to mitigate ER stress, making PDI a potential therapeutic target. researchgate.netbirmingham.ac.uk

Certain thiosemicarbazones, particularly terminally disubstituted derivatives, have been shown to target PDI, but typically only after forming a complex with copper. nih.govaacrjournals.org The intracellularly formed copper complex of the thiosemicarbazone is believed to be the active species that inhibits PDI. nih.govaacrjournals.org This inhibition disrupts the thiol redox homeostasis within the ER, leading to an accumulation of misfolded proteins and inducing a specific form of ER stress. nih.govaacrjournals.org This cascade of events can trigger a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization and mitochondrial swelling. nih.govaacrjournals.org Targeting PDI and inducing paraptosis is a promising strategy, as it may overcome resistance to apoptosis, a more common cell death pathway. aacrjournals.org

Other Enzyme Systems Involved in Oncogenesis

Beyond the specific targets mentioned above, the anticancer activity of thiosemicarbazones is often attributed to their ability to inhibit ribonucleotide reductase (RR). frontiersin.orgnih.gov This enzyme is essential for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. frontiersin.org The inhibition of RR by thiosemicarbazones leads to the depletion of the deoxyribonucleotide pool, which in turn impedes DNA replication and halts cell proliferation. frontiersin.orgnih.gov

Triapine, one of the most clinically studied thiosemicarbazones, exerts its primary anticancer effect through the inhibition of RR. nih.govfrontiersin.org The mechanism is closely linked to the compound's ability to chelate iron, as the R2 subunit of ribonucleotide reductase contains a tyrosyl free radical that is essential for its catalytic activity and is maintained by a dinuclear iron center. nih.gov By binding to iron, thiosemicarbazones disrupt the function of this critical enzyme. nih.gov

Anti-Angiogenic Mechanisms in Tumor Microenvironment

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. The tumor microenvironment plays a significant role in regulating this process. While direct studies on this compound are limited, the broader class of thiosemicarbazones and their metal complexes are understood to possess anti-angiogenic properties.

The anti-angiogenic effects of these compounds are often linked to their primary mechanisms of action, such as the inhibition of key enzymes and the induction of cellular stress. For example, by chelating essential metal ions like iron and copper, thiosemicarbazones can disrupt the function of various metalloenzymes involved in cell proliferation and survival, including those within endothelial cells that form blood vessels. Furthermore, the induction of reactive oxygen species (ROS) by some thiosemicarbazone metal complexes can create an oxidative stress environment that is hostile to the formation of new vasculature. nih.gov The inhibition of targets like Topoisomerase IIα in endothelial cells can also contribute to halting the cell division necessary for angiogenesis.

Role of Metal Chelation in Enhancing Anticancer Efficacy and Selective Targeting

The chelation of metal ions is a cornerstone of the biological activity of this compound and related compounds, significantly enhancing their anticancer efficacy and offering pathways for selective targeting. nih.govnih.gov Thiosemicarbazones are excellent chelators, particularly for transition metals like copper, iron, and zinc, due to their N-N-S tridentate coordination structure. nih.govnih.gov

The resulting metal complexes are often far more biologically active than the thiosemicarbazone ligands alone. nih.govnih.govmdpi.com This enhanced potency is observed across multiple mechanistic pathways. For instance, metal complexes of thiosemicarbazones are potent inhibitors of Topoisomerase IIα, whereas the ligands themselves are largely inactive. nih.govnih.gov Similarly, the inhibition of Protein Disulfide Isomerase (PDI) is dependent on the intracellular formation of a copper-thiosemicarbazone complex. nih.govaacrjournals.org

Metal chelation can also promote selectivity. Cancer cells often have a higher demand for metals like copper and iron compared to normal cells, which can lead to preferential accumulation of the complexes in tumor tissue. nih.gov This altered metal metabolism in cancer cells can be exploited to achieve selective cytotoxicity. nih.govfrontiersin.org The complexes can catalyze the production of cytotoxic reactive oxygen species (ROS) within the cancer cell, leading to oxidative stress, DNA damage, and apoptosis. nih.govnih.gov This strategy provides a method for targeting tumor cells while potentially minimizing harm to healthy tissues. nih.govfrontiersin.org

Table 3: Impact of Metal Chelation on Biological Activity

Biological Target/Process Effect of Metal Chelation Finding Reference
Topoisomerase IIα Inhibition Potentiation Cu(II) complexes are orders of magnitude more potent inhibitors than the free ligands. nih.gov
Protein Disulfide Isomerase (PDI) Activation The intracellularly formed copper complex is the active species that inhibits PDI. nih.govaacrjournals.org
General Anticancer Activity Enhancement Complexation with Cu(II) ions improves antitumor activity against melanoma cells. nih.gov
Cellular Uptake & Selectivity Improvement Cancer cells' high copper demand can be exploited for selective uptake and cytotoxicity. nih.gov
Reactive Oxygen Species (ROS) Induction Metal complexes can catalyze ROS production, leading to oxidative stress and cell death. nih.gov

Antimicrobial Activity Mechanisms

Thiosemicarbazones and their metal complexes exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govnih.govnih.gov The biological action of these compounds is often enhanced upon complexation with metal ions. nih.gov The mechanism of action is multifaceted and can involve several cellular targets.

A primary mechanism is believed to be the chelation of metal ions that are essential for microbial growth and enzyme function. By sequestering these metals, the compounds can inhibit critical metabolic pathways. The lipophilicity of the complexes is another important factor; increased lipid solubility allows the compounds to more easily permeate the microbial cell wall and membrane. nih.gov Once inside the cell, the metal complex can interfere with normal cellular processes. For example, the thiosemicarbazone moiety can bind to and inhibit enzymes crucial for microbial survival, such as certain bacterial carbonic anhydrases. nih.gov The metal ion itself can also interfere with protein function by binding to sulfhydryl groups or other active sites. Furthermore, similar to their anticancer effects, these complexes can induce oxidative stress by generating reactive oxygen species, leading to damage of cellular components like DNA, proteins, and lipids, ultimately resulting in microbial cell death. nih.gov

Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans)

Thiosemicarbazones as a chemical class, along with their metal complexes, have been investigated for their activity against various fungal strains, including the pathogenic yeast Candida albicans. ijpsr.comnih.govorientjchem.orgcapes.gov.br The general finding is that metal complexes of thiosemicarbazones often exhibit greater antifungal activity than the ligands alone. nih.govorientjchem.org Despite these broader investigations, specific data detailing the antifungal efficacy of this compound against Candida albicans is not available in the cited research.

Mechanisms of Microbial Growth Inhibition (e.g., Disruption of Cellular Processes, Enzyme Interaction)

The precise mechanism of microbial growth inhibition for this compound has not been specifically elucidated in the available literature. However, the mechanisms for the broader thiosemicarbazone class are believed to involve several cellular and molecular targets. These compounds are known for their ability to chelate metal ions, which can disrupt essential enzymatic functions within microbial cells. nih.govnih.gov

Furthermore, some thiosemicarbazones have been suggested to inhibit microbial growth by interfering with DNA synthesis or by inhibiting specific enzymes crucial for pathogen survival, such as carbonic anhydrases. nih.gov These proposed mechanisms are based on studies of the general class of compounds, and further research would be required to determine the specific pathway of action for the 2-ethoxy derivative.

Enzyme Inhibition Beyond Anticancer and Antimicrobial Contexts

Tyrosinase Inhibition and Anti-Melanogenesis Effects

Tyrosinase is a key enzyme in the synthesis of melanin, and its inhibition is a target for agents aimed at controlling hyperpigmentation. nih.govrsc.org Studies on various benzaldehyde thiosemicarbazone derivatives, such as p-hydroxybenzaldehyde thiosemicarbazone and p-methoxybenzaldehyde thiosemicarbazone, have demonstrated significant inhibitory effects on mushroom tyrosinase, acting as reversible, mixed-type inhibitors. nih.govnih.gov While these findings highlight the potential of the thiosemicarbazone scaffold for tyrosinase inhibition, specific IC50 values or mechanistic details for this compound were not present in the reviewed literature.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing Alzheimer's disease. Research into the cholinesterase inhibitory potential of thiosemicarbazones has been conducted. One study synthesized and evaluated a series of derivatives based on para-substituted benzaldehydes, including 4-ethoxybenzaldehyde (B43997). nih.govacs.orgresearchgate.net This study reported IC50 values for various derivatives against both AChE and BChE. However, this research focused on the para-substituted isomer (4-ethoxy) and does not provide specific inhibitory data for this compound.

Glycogen (B147801) Phosphorylase b (GPb) Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, and its inhibition is considered a therapeutic target for type 2 diabetes. nih.govnih.gov A series of aromatic aldehyde 4-(β-d-glucopyranosyl)thiosemicarbazones were synthesized and evaluated as inhibitors of rabbit muscle glycogen phosphorylase b (GPb). nih.govresearchgate.net These compounds were found to be competitive inhibitors with IC50 values in the micromolar range. nih.gov The studies focused on glucopyranosyl derivatives of various substituted benzaldehydes. Specific inhibitory data concerning the non-glycosylated this compound against GPb was not identified in the provided search results.

Antioxidant Properties and Free Radical Scavenging Activity

Thiosemicarbazones are recognized for their antioxidant capabilities, which are primarily attributed to their ability to donate hydrogen atoms and chelate transition metal ions, thereby neutralizing reactive oxygen species (ROS). The free radical scavenging activity is a key measure of this antioxidant potential.

The mechanism often involves the scavenging of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The thiosemicarbazone molecule can donate a hydrogen atom to the DPPH radical, converting it to a stable, non-radical form. Research on benzaldehyde thiosemicarbazone, the parent compound of the 2-ethoxy derivative, demonstrated a moderate capacity for scavenging DPPH radicals, with a reported IC50 value of 40.9 μg/mL. researchgate.netkisti.re.kr The IC50 value represents the concentration of the compound required to scavenge 50% of the initial free radicals, with lower values indicating higher antioxidant activity. nih.gov

The antioxidant efficacy of thiosemicarbazones is highly influenced by their molecular structure. The presence of electron-donating groups on the benzaldehyde ring can enhance radical scavenging activity. For instance, studies on cannabidiol-based thiosemicarbazone derivatives showed that substitutions at the terminal nitrogen of the thiosemicarbazide moiety significantly altered their antioxidant power, with IC50 values for DPPH scavenging ranging from 53.51 μM to 316.37 μM. nih.gov Substitution with a phenyl group resulted in strong activity, likely due to the phenyl group's ability to enhance radical stability. nih.gov

Table 1: DPPH Radical Scavenging Activity of Representative Thiosemicarbazones This table presents data for various thiosemicarbazone derivatives to illustrate the range of antioxidant activity within this compound class.

Compound/Derivative IC50 Value Source(s)
Benzaldehyde Thiosemicarbazone 40.9 µg/mL researchgate.netkisti.re.kr
Cannabidiol-based Thiosemicarbazone (Compound 5) 53.51 ± 5.29 µM nih.gov
Cannabidiol-based Thiosemicarbazone (Compound 8) 57.58 ± 1.71 µM nih.gov
Cannabidiol-based Thiosemicarbazone (Compound 6) 63.69 ± 3.29 µM nih.gov

Antiparasitic Activity Mechanisms (e.g., Anti-Trypanosoma cruzi)

Thiosemicarbazones and their metal complexes are potent agents against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. Their mechanism of action is multifactorial, often enhanced by coordination with metal ions.

A primary mechanism is the chelation of intracellular metal ions, particularly iron, which is vital for parasitic survival. scielo.br By binding to iron, thiosemicarbazones can inactivate essential iron-dependent enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair, thereby halting parasite replication. scielo.br Another proposed mechanism involves the inhibition of key parasitic enzymes, such as cysteine proteases, which are critical for the parasite's life cycle.

The antiparasitic potency of thiosemicarbazones is significantly influenced by substituents on the aromatic ring. A study on benzaldehyde thiosemicarbazone derivatives revealed that an o-nitro-benzaldehyde thiosemicarbazone was one of the most potent compounds tested against T. cruzi, exhibiting an IC50 value of 2.0 μM. The formation of metal complexes with elements like palladium, platinum, or ruthenium is a common strategy to enhance the efficacy and selectivity of these compounds against parasites.

Table 2: Anti-Trypanosoma cruzi Activity of a Benzaldehyde Thiosemicarbazone Derivative This table highlights the potential of substituted benzaldehyde thiosemicarbazones as antitrypanosomal agents.

Compound/Derivative IC50 Value vs. T. cruzi Source(s)
o-nitro-benzaldehyde thiosemicarbazone 2.0 µM

Anti-inflammatory Pathways and Modulation by Thiosemicarbazones

The anti-inflammatory properties of thiosemicarbazone derivatives are well-documented and arise from their ability to intervene in key inflammatory signaling cascades.

A major pathway involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. science.gov Many thiosemicarbazone derivatives show preferential inhibition of COX-2, the inducible isoform that is upregulated at sites of inflammation, over COX-1, the constitutive isoform involved in normal physiological functions. science.gov This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, thiosemicarbazones can modulate the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes like COX-2. science.govmdpi-res.com By inhibiting the activation and nuclear translocation of NF-κB, thiosemicarbazones can effectively suppress the production of a wide array of inflammatory mediators. science.govresearchgate.net For example, a nickel(II) complex of a polyhydroxybenzaldehyde N4-thiosemicarbazone was shown to exert its anti-inflammatory effect by inhibiting NF-κB transactivation. science.govmdpi-res.com

Table 3: Anti-inflammatory Mechanisms of Thiosemicarbazone Derivatives This table summarizes key molecular targets modulated by thiosemicarbazones to achieve an anti-inflammatory effect.

Mechanism Target(s) Effect Source(s)
Enzyme Inhibition Cyclooxygenase-2 (COX-2) Reduced synthesis of pro-inflammatory prostaglandins science.govscience.gov
Signal Transduction Nuclear Factor kappa B (NF-κB) Inhibition of transactivation, leading to decreased expression of TNF-α and COX-2 science.govresearchgate.netmdpi-res.com

Anti-Neuroinflammatory Mechanisms and Therapeutic Potential

Neuroinflammation is a key component of several neurodegenerative disorders, and modulating this process is a promising therapeutic strategy. Metal complexes of thiosemicarbazones, particularly copper complexes, have shown potential as anti-neuroinflammatory agents. frontiersin.org

The therapeutic action of these complexes often involves the modulation of glial cells, such as microglia and astrocytes, which are the primary drivers of the brain's immune response. frontiersin.org Studies using the copper complex CuII(atsm), a bis(thiosemicarbazone), have demonstrated its efficacy in reducing acute cerebrovascular inflammation. frontiersin.org In a mouse model of systemic inflammation, treatment with CuII(atsm) led to a significant reduction in the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key marker of inflammation in the brain's blood vessels. frontiersin.org

In vitro experiments on primary microglia, the brain's resident immune cells, have further elucidated the mechanism. Treatment with CuII(atsm) was shown to attenuate the inflammatory response when the cells were challenged with pro-inflammatory cytokines. frontiersin.org These findings suggest that copper-thiosemicarbazone complexes can be harnessed to moderate immune function in the central nervous system, offering a potential new approach for treating diseases with a significant neuroinflammatory component. frontiersin.org

Table 4: Effect of a Thiosemicarbazone Copper Complex on Neuroinflammation In Vivo This table shows the in vivo effect of a representative bis(thiosemicarbazone) complex on a marker of cerebrovascular inflammation.

Compound Model Marker Effect Source(s)
CuII(atsm) LPS-induced systemic inflammation in mice VCAM-1 Expression (measured by MRI) Robustly reduced LPS-induced increase in expression frontiersin.org

Structure Activity Relationship Sar Studies of 2 Ethoxybenzaldehyde Thiosemicarbazone Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of thiosemicarbazone derivatives is highly dependent on the nature, size, and electronic properties of substituents on the benzaldehyde (B42025) ring and the thiosemicarbazide (B42300) moiety. biorxiv.org Structural variations, including the type and position of these substituents, can significantly alter the compound's efficacy and selectivity against different biological targets, such as cancer cell lines or microbial species. biorxiv.orgnih.gov

In a study evaluating anticancer activity against the MCF-7 human breast cancer cell line, derivatives of benzaldehyde thiosemicarbazone showed a range of potencies. biorxiv.org Acetone (B3395972) thiosemicarbazone and 3-methoxybenzaldehyde (B106831) thiosemicarbazone were identified as highly potent, whereas 4-nitrobenzaldehyde (B150856) thiosemicarbazone was the least potent in that specific study. biorxiv.org This highlights that the substituent's identity and its position on the aromatic ring are critical determinants of activity. biorxiv.org Furthermore, selectivity is a key consideration; a comparison of cytotoxicity against cancerous (MCF-7) and normal (MCF-10) cell lines revealed that most tested ligands were selective in their anticancer effect, with acetone thiosemicarbazone showing high selectivity. biorxiv.org

Research on para-substituted thiosemicarbazones as cholinesterase inhibitors further illustrates the impact of substituents. acs.org Derivatives of 4-ethoxybenzaldehyde (B43997) and 4-nitrobenzaldehyde were synthesized with various substituted phenacyl bromides, leading to a series of compounds with differing inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgnih.gov The variations in inhibitory potency were attributed to the different substitutions on the molecule. acs.org

Table 1: Influence of Substituents on Cholinesterase Inhibition by Thiosemicarbazone Derivatives

This interactive table summarizes the inhibitory activity (IC₅₀) of selected para-substituted thiosemicarbazone derivatives against AChE and BChE.

Compound IDParent AldehydeN-SubstituentAChE IC₅₀ (µM)BChE IC₅₀ (µM)
7 4-Ethoxybenzaldehyde2-oxo-2-(p-tolyl)ethyl140.52 ± 0.11Not specified
9 4-Ethoxybenzaldehyde2-(4-chlorophenyl)-2-oxoethyl160.04 ± 0.02147.20 ± 0.09
17 4-Nitrobenzylidene2-(2-bromophenyl)-2-oxoethyl114.57 ± 0.15150.36 ± 0.18
19 4-Nitrobenzylidene2-(4-nitrophenyl)-2-oxoethyl110.19 ± 2.32145.11 ± 1.03
Galantamine (Standard) --104.5 ± 1.20156.8 ± 1.50
Data sourced from ACS Omega. acs.orgnih.gov

Impact of Aromatic Ring Modifications on Pharmacological Profiles

Modifications to the aromatic ring of 2-ethoxybenzaldehyde (B52182) thiosemicarbazone are a cornerstone of SAR studies, directly influencing the compound's pharmacological profile. The electronic nature of the substituents on the phenyl ring can significantly alter biological activity. researchgate.net For example, the presence of electron-donating groups, such as a hydroxyl group in the para position, has been shown to enhance the scavenging activity of the compound. researchgate.net

Furthermore, the conjugation of the aromatic ring to the imine function is critical, as it facilitates electron delocalization across the molecule. researchgate.net This delocalization affects the electron density on the nitrogen and sulfur atoms of the thioamide group, which in turn influences their ability to bind with metal ions in enzymes or form hydrogen bonds with residues in a biological target. researchgate.net Therefore, any modification to the aromatic ring, whether by adding substituents or altering its fundamental structure, can cascade through the conjugated system to modulate the key interactions responsible for the compound's pharmacological effects.

Significance of Thioamide Moiety and its Derivatives in Biological Recognition

The thioamide group (-NH-C(=S)-NH-) is a critical pharmacophore of thiosemicarbazones, playing a central role in biological recognition and activity. This moiety, with its sulfur and adjacent nitrogen atoms, acts as a key chelating unit for metal ions. researchgate.net The biological activity of thiosemicarbazones is often attributed to their ability to inhibit metalloenzymes, a function directly mediated by the thioamide group's capacity to bind metal centers. researchgate.net

The coordination typically occurs through the sulfur atom and the imine nitrogen atom, forming stable five-membered chelate rings with transition metals. researchgate.netmdpi.comnih.gov This interaction is fundamental to their mechanism of action, including the inhibition of ribonucleoside diphosphate (B83284) reductase (RDR), an enzyme crucial for DNA synthesis and a primary target for anticancer thiosemicarbazones. researchgate.net The ability of the thioamide to exist in thione-thiol tautomeric forms allows for deprotonation of the thiol form upon complexation, facilitating strong coordination with the metal ion. ias.ac.in

Derivatization of the thioamide moiety itself can lead to significant changes in biological activity. For example, substitutions on the terminal amine nitrogen (N4) can influence both the potency and selectivity of the compounds. benthamopenarchives.com Synthesizing N-substituted derivatives, such as by reacting a thiosemicarbazone with phenacyl bromides, alters the steric and electronic properties of the thioamide group, leading to varied inhibitory effects on enzymes like cholinesterases. acs.orgnih.gov This underscores the thioamide moiety's dual role as both a structural scaffold and a reactive center for biological interactions.

Role of Coordination Mode and Metal Ion Identity in Modulating Activity

The biological activity of thiosemicarbazone ligands is profoundly modulated upon coordination with metal ions. researchgate.net In the vast majority of cases, the activity of the ligand is significantly enhanced when it forms a metal complex. researchgate.net This enhancement is attributed to the combined effects of the ligand's intrinsic properties and the new physicochemical characteristics of the resulting metallo-complex, such as geometry, charge, and redox potential.

The identity of the metal ion is a crucial determinant of the complex's activity. Different metal ions, including copper(II), nickel(II), cobalt(II), palladium(II), and platinum(II), form complexes with distinct geometries and stabilities, leading to varied biological outcomes. mdpi.comnih.govfrontiersin.org For example, copper(II) complexes of thiosemicarbazones have shown particularly high cytotoxicity against various cancer cell lines, an effect linked to the generation of reactive oxygen species (ROS) and DNA damage. nih.govfrontiersin.org Platinum(II) and palladium(II) complexes have also been extensively studied for their antitumor properties, with their square-planar geometry facilitating interactions with DNA. nih.govnih.gov

The coordination mode of the thiosemicarbazone ligand to the metal center is equally important. Ligands can coordinate in a bidentate fashion through the imine nitrogen and thione sulfur (N,S), which is common. nih.govias.ac.in However, if other donor atoms are present, such as a hydroxyl group on the aldehyde ring, they can coordinate as tridentate (O,N,S) ligands. nih.govnih.gov Some derivatives can even coordinate through an aromatic carbon, nitrogen, and sulfur (C,N,S). nih.govnih.gov These different coordination modes result in complexes with unique stereochemistry and stability, which in turn dictates their interaction with biological targets and ultimately modulates their activity. researchgate.net

Table 2: Comparison of In Vitro Cytotoxicity of Thiosemicarbazone Ligands and Their Metal Complexes

This interactive table shows the IC₅₀ values of ligands and their corresponding metal complexes, demonstrating the general enhancement of activity upon metal coordination.

CompoundTarget Cell LineLigand IC₅₀ (µM)Palladium(II) Complex IC₅₀ (µM)Platinum(II) Complex IC₅₀ (µM)
m-CN-benzaldehyde thiosemicarbazone (HL²) A549 (Lung)>1001.83Not Available
m-CN-benzaldehyde thiosemicarbazone (HL²) HCT-15 (Colon)>1003.67Not Available
4-phenyl-1-benzaldehyde thiosemicarbazone (HL⁴) A549 (Lung)>100Not Available0.07
4-phenyl-1-benzaldehyde thiosemicarbazone (HL⁴) HCT-15 (Colon)>100Not Available0.12
Data sourced from Bioinorganic Chemistry and Applications. nih.govnih.govresearchgate.net

Stereochemical Considerations and Conformational Flexibility in Receptor Binding

The three-dimensional structure, including stereochemistry and conformational flexibility, of 2-ethoxybenzaldehyde thiosemicarbazone derivatives is a critical factor in their interaction with biological receptors. The molecule's ability to adopt specific spatial arrangements is essential for effective binding to the active sites of enzymes or other target macromolecules.

Preclinical in Vivo Efficacy Studies of 2 Ethoxybenzaldehyde Thiosemicarbazone Complexes

Antitumor Efficacy in Murine Models (e.g., Lewis Lung Carcinoma)

While direct in vivo studies on the antitumor efficacy of 2-ethoxybenzaldehyde (B52182) thiosemicarbazone complexes are not extensively documented in the reviewed literature, the broader class of thiosemicarbazones has demonstrated significant promise in murine cancer models. Research into structurally related compounds provides a strong rationale for the potential anti-cancer activity of 2-ethoxybenzaldehyde derivatives.

For instance, copper(II) complexes of 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazones have been evaluated for their in vivo antitumor activity against Lewis Lung Carcinoma (LLC). unipr.it One of the most promising copper(II) complexes from this series demonstrated notable efficacy in this model. unipr.it The LLC model is a widely used and well-characterized transplantable tumor model that is valuable for assessing the efficacy of new anti-cancer agents.

Furthermore, studies on other thiosemicarbazone derivatives have shown potent in vivo anti-tumor activity. For example, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) reduced the growth of murine M109 lung carcinoma in mice. nih.gov Similarly, N-heterocyclic carboxaldehyde thiosemicarbazone derivatives have been examined in ascites sarcoma-180 systems, with some compounds showing marked activity against various leukemia and sarcoma models in mice. nih.gov The antitumor properties of thiosemicarbazones are often attributed to their ability to chelate metal ions and inhibit key enzymes involved in cell proliferation, such as ribonucleotide reductase. nih.govresearchgate.net

The general findings for related thiosemicarbazone compounds are summarized in the table below, highlighting their potential as a class of antitumor agents.

Compound ClassMurine ModelObserved Efficacy
2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone copper(II) complexesLewis Lung Carcinoma (LLC)Promising in vivo antitumor activity. unipr.it
di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT)Murine M109 lung carcinomaReduced tumor growth. nih.gov
N-heterocyclic carboxaldehyde thiosemicarbazonesAscites sarcoma-180, Leukemia L-1210, Leukemia C-1498Marked antitumor activity. nih.gov
2,4-dihydroxy-benzylidene-thiosemicarbazonesSarcoma 180 (solid tumor)Inhibition of tumor growth. scielo.brresearchgate.net

These results collectively suggest that metal complexes of 2-ethoxybenzaldehyde thiosemicarbazone would be promising candidates for in vivo antitumor evaluation in murine models like Lewis Lung Carcinoma.

Assessment of Anti-Angiogenic Effects in Animal Models (e.g., Chorio-Allantoic Membrane Assay)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The chick chorio-allantoic membrane (CAM) assay is a well-established in vivo model for the preliminary screening of compounds for their anti-angiogenic potential. nih.govwaocp.org This assay utilizes the highly vascularized membrane of a developing chicken embryo to observe the effects of a test substance on blood vessel formation. waocp.org

While the existing literature does not provide specific data on the evaluation of this compound or its complexes in the CAM assay, this model is frequently used to test the anti-angiogenic properties of various natural and synthetic compounds. nih.govresearchgate.net For example, extracts from Phryma leptostachya var. asiatica Hara have demonstrated anti-angiogenic activity in the CAM assay. nih.gov The assay allows for the assessment of both the inhibition of spontaneous angiogenesis and the inhibition of angiogenesis induced by growth factors like FGF-2. researchgate.net

Given that many anti-cancer agents also exhibit anti-angiogenic properties, and considering the demonstrated antitumor potential of the thiosemicarbazone class, it would be a logical step to evaluate this compound complexes using the CAM assay. Such a study would provide valuable insights into its mechanism of antitumor action.

Evaluation of Anti-Neuroinflammatory Outcomes in Preclinical Models of Neurodegeneration

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. While some thiosemicarbazone derivatives have been investigated for their anti-inflammatory properties, there is a notable lack of preclinical data specifically evaluating the anti-neuroinflammatory outcomes of this compound in models of neurodegeneration.

Some studies have explored the general anti-inflammatory activity of novel thiosemicarbazone compounds. For instance, a series of indole-based thiosemicarbazone derivatives were synthesized and showed potent anti-inflammatory activity in a carrageenan-induced paw edema model in mice, with some compounds suppressing the edema more effectively than the standard drug indomethacin. nih.gov These effects were linked to the inhibition of COX-2 expression. nih.gov However, these studies did not focus on neuroinflammation.

Therefore, while the thiosemicarbazone scaffold has shown potential for anti-inflammatory action, dedicated preclinical studies using appropriate models of neurodegeneration are required to ascertain any anti-neuroinflammatory benefits of this compound.

Preclinical Toxicity Assessments and Tolerability Profiles in Animal Studies

In an acute oral toxicity study in mice, a series of 2,4-dihydroxy-benzylidene-thiosemicarbazones were found to be non-toxic at a dose of 2000 mg/kg, suggesting a low toxicity profile. scielo.brresearchgate.net Similarly, an evaluation of 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone in an acute nonclinical toxicological test in mice suggested an estimated LD50 of 5000 mg/kg, indicating low toxicological potential. nih.gov While some behavioral changes were noted at higher doses, the compound was generally well-tolerated. nih.gov

It is important to note that the toxicity of thiosemicarbazone complexes can be influenced by the coordinated metal ion and the specific substitutions on the ligand. Therefore, a comprehensive preclinical toxicity assessment of this compound and its metal complexes would be essential to determine its safety profile.

The table below summarizes the available preclinical toxicity data for related thiosemicarbazone compounds.

CompoundAnimal ModelKey Findings
2,4-dihydroxy-benzylidene-thiosemicarbazonesMiceNon-toxic at a single oral dose of 2000 mg/kg. scielo.brresearchgate.net
2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazoneMiceEstimated LD50 of 5000 mg/kg; low toxicological potential. nih.gov
Thiophene-2-thiosemicarbazoneMiceNo signs of toxicity or behavioral changes at a single oral dose of 600 mg/kg. scielo.br

These findings suggest that thiosemicarbazones can be designed to have favorable toxicity profiles, which is a promising indicator for the development of this compound as a therapeutic agent.

Q & A

Basic: How is 2-Ethoxybenzaldehyde thiosemicarbazone synthesized and characterized in academic research?

Methodological Answer:
The synthesis typically involves condensing 2-ethoxybenzaldehyde with thiosemicarbazide in a refluxing methanol solution under acidic conditions (e.g., glacial acetic acid). The product is purified via slow evaporation solution growth technique (SESGT) to obtain single crystals for structural analysis . Characterization includes:

  • FT-IR : Confirms the presence of thioamide (–C=S) at ~750–850 cm⁻¹ and azomethine (–C=N–) at ~1600 cm⁻¹ .
  • NMR : 1^1H NMR identifies aromatic protons (7.3–8.2 ppm), the ethoxy group (–OCH2_2CH3_3) at ~1.2–1.4 ppm, and the HC=N proton at ~8.0–8.5 ppm. 13^{13}C NMR confirms the thiosemicarbazone backbone (C=S at ~175–180 ppm) .
  • Single-crystal XRD : Determines molecular geometry and hydrogen bonding patterns .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is critical:

Technique Key Observations Purpose Reference
FT-IR –C=S (750–850 cm⁻¹), –C=N (1600 cm⁻¹)Functional group verification
1^1H/13^{13}C NMR Aromatic protons, ethoxy group, HC=NMolecular connectivity
UV-Vis π→π* transitions (250–300 nm)Electronic structure analysis
XRD Bond lengths, angles, crystal packing3D structure validation

Advanced: How do transition metal complexes of this compound enhance antitumor activity?

Methodological Answer:
Coordination with metals like Cu(II), Pd(II), or Pt(II) modifies the ligand’s redox behavior and cellular uptake:

  • Mechanism : Metal binding through the azomethine nitrogen and thione sulfur generates redox-active complexes that induce ROS (reactive oxygen species), damaging DNA and triggering apoptosis .
  • Experimental Design :
    • Synthesize complexes by reacting the ligand with metal salts (e.g., CuCl2_2) in ethanol.
    • Characterize using molar conductivity (1:2 electrolytic behavior), ESR (for Cu(II) geometry), and cytotoxicity assays (IC50_{50} values against tumor cell lines) .
    • Compare activity to free ligands; e.g., Pd(II) complexes of analogous thiosemicarbazones show IC50_{50} values <1 µM in leukemia cells .

Advanced: What computational models predict the stability and bioactivity of thiosemicarbazone derivatives?

Methodological Answer:

  • QSPR Modeling : Uses descriptors like lipophilicity (logP), polar surface area, and HOMO-LUMO gaps to predict stability constants (logβ) and IC50_{50} values. For example, higher logP correlates with enhanced membrane permeability .
  • Molecular Docking : Screens interactions with biological targets (e.g., ribonucleotide reductase or DNA topoisomerase IIα). Thiosemicarbazones with planar structures show stronger binding to DNA grooves .
  • ADMET Prediction : Tools like SwissADME assess bioavailability; e.g., ethoxy substitution improves metabolic stability compared to nitro derivatives .

Advanced: How to resolve contradictions in thermal stability data from TGA/DSC studies?

Methodological Answer:
Discrepancies often arise from experimental conditions:

  • Control Parameters : Ensure identical heating rates (e.g., 10°C/min) and purge gases (N2_2 vs. air) to compare degradation steps .
  • Validation : Cross-reference with XRD to confirm decomposition products (e.g., metal oxides in complexes). For example, a sharp DSC endotherm at ~200°C may indicate ligand melting, while gradual mass loss in TGA suggests decomposition .

Advanced: Methodological approaches to assess the redox activity and iron chelation effects of thiosemicarbazones in cancer research

Methodological Answer:

  • Cyclic Voltammetry : Measures redox potentials of Fe(III)/Fe(II) complexes. Thiosemicarbazones with E1/2_{1/2} near −0.2 V (vs. Ag/AgCl) exhibit ROS generation via Fenton reactions .
  • Ferrozine Assay : Quantifies iron chelation capacity. Ligands with high logK values (>30) effectively deplete intracellular Fe pools, inhibiting ribonucleotide reductase .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures. For example, Fe-DpT complexes increase DCF fluorescence 5-fold vs. controls, confirming oxidative stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.